![molecular formula C19H17N3O3 B266922 (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex organic molecule that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, and their inhibition results in reduced inflammation and pain.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the production of nitric oxide (NO), which is a key mediator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine in lab experiments is its potency and specificity for COX-2 inhibition. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its potential as a tool for studying the role of COX-2 in inflammation and pain. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in various experimental settings.
Conclusion:
In conclusion, (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine is a complex organic molecule that has potential applications in various fields of scientific research. Its potency and specificity for COX-2 inhibition make it a promising candidate for the development of new drugs for the treatment of inflammatory disorders. Further research is needed to fully understand its mechanism of action and optimize its use in various experimental settings.
Synthesemethoden
The synthesis of (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the reaction between 1,3-benzodioxole-5-carbaldehyde and 3-(pyrimidin-2-yloxy)benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction yields the desired product (2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine.
Wissenschaftliche Forschungsanwendungen
(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that it exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory disorders.
Eigenschaften
Produktname |
(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine |
---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C19H17N3O3/c1-3-14(9-16(4-1)25-19-21-7-2-8-22-19)11-20-12-15-5-6-17-18(10-15)24-13-23-17/h1-10,20H,11-13H2 |
InChI-Schlüssel |
PIELYYQZXAUIIC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NC=CC=N4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.